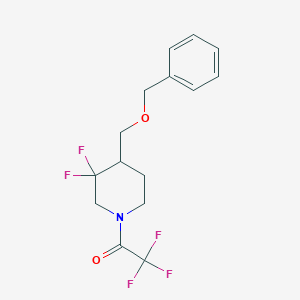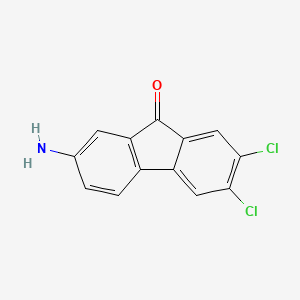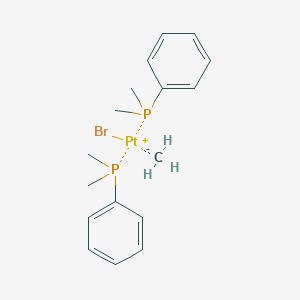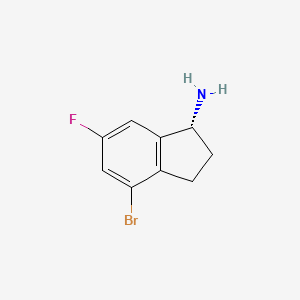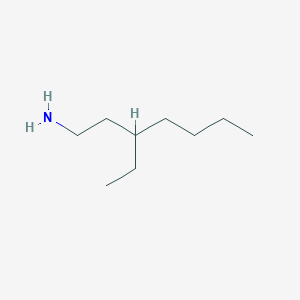
3-Ethylheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylheptan-1-amine is an organic compound belonging to the class of amines, characterized by the presence of an amino group (-NH₂) attached to a carbon chain Its molecular formula is C₉H₂₁N, and it is a primary amine, meaning it has one alkyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
3-Ethylheptan-1-amine can be synthesized through several methods, including:
Reductive Amination: This method involves the reaction of 3-ethylheptan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: This involves the reaction of 3-ethylheptan-1-ol with ammonia or an amine in the presence of a strong acid or base to form the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield production. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.
化学反応の分析
Types of Reactions
3-Ethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of the corresponding alkane.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Corresponding alkanes.
Substitution: Alkylated or acylated amines.
科学的研究の応用
3-Ethylheptan-1-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-ethylheptan-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. Its basicity allows it to interact with acidic sites in biological systems, potentially affecting enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
3-Ethylheptan-1-ol: An alcohol with a similar carbon chain but with a hydroxyl group instead of an amino group.
N-Ethylheptan-1-amine: A secondary amine with an additional ethyl group attached to the nitrogen atom.
Uniqueness
3-Ethylheptan-1-amine is unique due to its specific structure, which imparts distinct reactivity and properties compared to other amines. Its primary amine nature allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
特性
分子式 |
C9H21N |
|---|---|
分子量 |
143.27 g/mol |
IUPAC名 |
3-ethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-5-6-9(4-2)7-8-10/h9H,3-8,10H2,1-2H3 |
InChIキー |
CTOUNSPKBGUFNA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)
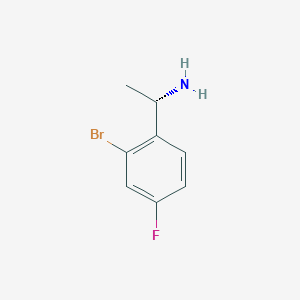
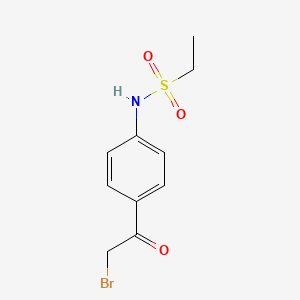
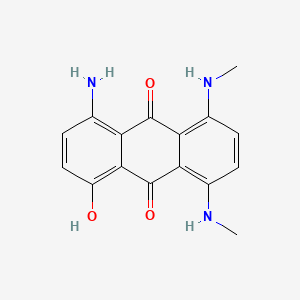
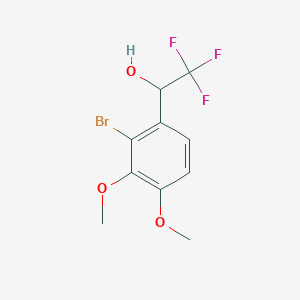
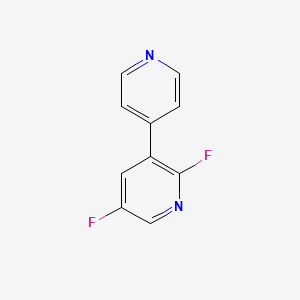
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
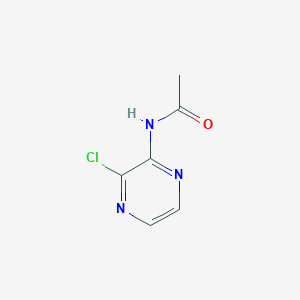
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
